molecular formula C16H20ClN3O2S B2910155 3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one CAS No. 1396555-86-4

3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one

Cat. No.: B2910155
CAS No.: 1396555-86-4
M. Wt: 353.87
InChI Key: LUADJRHYDHILBD-UHFFFAOYSA-N
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Description

3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one (CAS 1396555-86-4) is a synthetic compound of significant interest in medicinal chemistry research, featuring a molecular formula of C16H20ClN3O2S and a molecular weight of 353.87 g/mol . Its structure incorporates a 1,4-thiazepan-5-one ring, a seven-membered heterocycle that is a key structural motif in various pharmacologically active agents. Compounds based on the 1,4-diazepanone scaffold, a closely related structure, have demonstrated a wide spectrum of biological activities in scientific studies, including antimicrobial, antitumor, anti-inflammatory, and psychotropic effects . Furthermore, the presence of the 4-(4-chlorophenyl)piperazine moiety is a common feature in ligands targeting neurological receptors, such as the 5-HT1A serotonin receptor, which is a prominent target in the investigation of neuropsychiatric disorders . This combination of heterocycles makes the compound a valuable intermediate for researchers exploring new chemical entities in areas such as antibiotic discovery, given that similar core structures are found in natural antibiotics like the caprazamycins which target the bacterial enzyme MraY . All products are for research use only and are not intended for human or animal use.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2S/c17-12-1-3-13(4-2-12)19-6-8-20(9-7-19)16(22)14-11-23-10-5-15(21)18-14/h1-4,14H,5-11H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUADJRHYDHILBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-chlorophenylpiperazine with a suitable carbonyl compound to form the piperazine-carbonyl intermediate. This intermediate is then reacted with a thiazepanone precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or ruthenium complexes to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions produce alcohols or amines. Substitution reactions result in a variety of substituted compounds with different functional groups .

Mechanism of Action

The mechanism of action of 3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Below is a comparative analysis:

Structural and Pharmacological Differences

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Structural Features Pharmacological Notes Analytical Methods
3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one 339.83 Piperazine, 4-ClPh, CO-thiazepan-5-one Potential CNS modulation; enhanced stability NMR, IR, HRMS (extrapolated)
1-(4-Chlorophenyl)piperazine (4-CPP) 196.7 Piperazine, 4-ClPh Psychoactive; reference standard for serotonergic studies UV/Vis (λmax 258 nm)
5-Piperazinyl-1,2-dithiol-3-one derivatives ~250–300 Piperazine, dithiol-3-one Antimicrobial potential; sulfur-rich core Elemental analysis, HRMS
1-(3-Chlorophenyl)piperazine (mCPP) 196.7 Piperazine, 3-ClPh Serotonergic agonist; metabolic differences vs. 4-CPP Literature reports
Key Findings

Core Heterocycle Impact: The thiazepan-5-one ring in the target compound introduces a larger, more rigid structure compared to the dithiol-3-one in derivatives. This rigidity may reduce metabolic degradation, enhancing plasma half-life .

Chlorophenyl Substitution :

  • The 4-chlorophenyl group (para position) in the target compound contrasts with the 3-chlorophenyl (meta) in mCPP. Positional isomerism significantly affects receptor selectivity; mCPP is a well-documented 5-HT2C agonist, whereas 4-CPP exhibits weaker serotonergic activity .

Pharmacokinetic Considerations: The target compound’s higher molecular weight (339.83 g/mol vs. However, the thiazepanone ring’s lipophilicity could offset this .

Synthetic Accessibility: Derivatives in were synthesized via reactions of 4,5-dichloro-3H-1,2-dithiol-3-one with piperazine. Analogous methods could apply to the target compound, substituting dithiol-3-one precursors with thiazepanone intermediates .

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